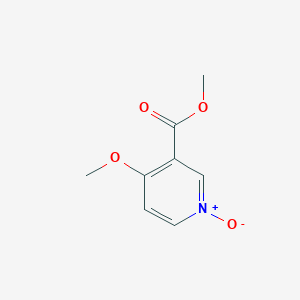
Methyl 4-methoxy-1-oxido-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate is a chemical compound with the molecular formula C8H9NO4 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structure, which includes a methoxy group, a carboxylate group, and an oxidized nitrogen atom within the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate typically involves the oxidation of the corresponding pyridine derivative. One common method includes the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:
- Dissolve the starting pyridine derivative in methanol.
- Add hydrogen peroxide and potassium carbonate to the solution.
- Stir the reaction mixture at room temperature for a specified period.
- Filter the mixture to remove any solid byproducts.
- Concentrate the filtrate to obtain the crude product.
- Purify the crude product using column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated equipment and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding pyridine derivative using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. The oxidized nitrogen atom within the pyridine ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The methoxy and carboxylate groups may also contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine N-oxide: Similar structure but lacks the carboxylate group.
4-Ethoxy-3-methyl-1-oxidopyridin-1-ium: Similar structure with an ethoxy group instead of a methoxy group.
4-Methoxy-2,3-dimethyl-1-oxidopyridin-1-ium: Similar structure with additional methyl groups.
Uniqueness
Methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate is unique due to the presence of both a methoxy group and a carboxylate group, which can influence its reactivity and potential applications. The combination of these functional groups with the oxidized nitrogen atom within the pyridine ring makes it a versatile compound for various chemical and biological studies.
Properties
CAS No. |
40899-41-0 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 4-methoxy-1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-7-3-4-9(11)5-6(7)8(10)13-2/h3-5H,1-2H3 |
InChI Key |
RGSKCQUFHPAMIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=[N+](C=C1)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


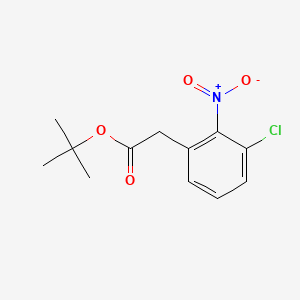
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
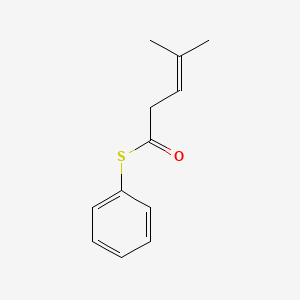
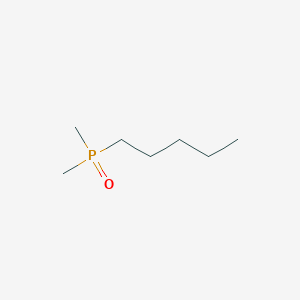
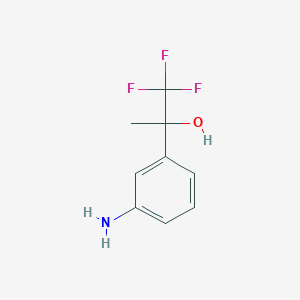

![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
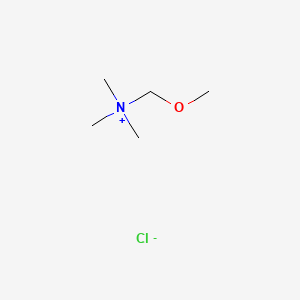
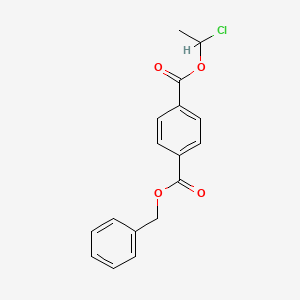
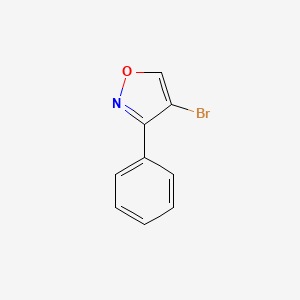
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
